molecular formula C30H46O3 B1263533 beta-Elemonic acid

beta-Elemonic acid

Cat. No. B1263533
M. Wt: 454.7 g/mol
InChI Key: XLPAINGDLCDYQV-DXXDIINSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Beta-Elemonic acid is a triterpenoid.
beta-Elemonic acid is a natural product found in Boswellia papyrifera with data available.

Scientific Research Applications

Pharmacokinetics and Tissue Distribution

Beta-Elemonic acid, a primary active ingredient from Boswellia carterii Birdw, exhibits anti-inflammatory and anti-cancer activities. A study developed a UHPLC-MS/MS method to determine beta-Elemonic acid in rat plasma and various tissues post-administration. This method was successfully applied to determine beta-Elemonic acid in bio-samples, revealing its pharmacokinetics and tissue distribution, with the highest tissue concentrations found in the intestine (Zhang et al., 2021).

Anti-Cancer Properties

Beta-Elemonic acid demonstrated significant anticancer effects in human non-small cell lung cancer A549 cells. The study found that it induces apoptosis by activating ROS activity, increasing the sub-G1 proportion, altering the expression of Bcl-2 and Bax, and inhibiting the MAPK signaling pathways. These findings suggest beta-Elemonic acid's role in inhibiting cell proliferation and inducing apoptosis in cancer cells (Wu et al., 2016).

Anti-Tumor Effects on Osteosarcoma

A study on human osteosarcoma revealed that beta-Elemonic acid provokes endoplasmic reticulum stress, activating pathways that stimulate apoptosis and induce cell cycle arrest. It also inhibited metastasis by attenuating Wnt/β-catenin signaling. This suggests potential use in treating human osteosarcoma, supported by its pharmacokinetic profile and distribution in tumor and bone tissues (Zhao et al., 2020).

Proteomics Analysis in Colorectal Cancer

A study using high-throughput TMT-based quantitative proteomics revealed that beta-Elemonic acid targets tumor mitochondria and influences mitochondrial ribosome proteins in colorectal cancer (CRC). It showed that beta-Elemonic acid represses the cell cycle and induces ferroptosis in CRC cells, providing insights into its molecular mechanism against CRC (Xia et al., 2022).

Anti-Inflammatory Effects

Beta-Elemonic acid exhibited anti-inflammatory effects both in vitro and in vivo. The study on LPS-induced RAW264.7 cells and animal models showed that it inhibits overproduction of inflammatory cytokines and mediators. These findings support its potential as an anti-inflammatory agent for treating inflammatory diseases (Zhang et al., 2019).

properties

Product Name

beta-Elemonic acid

Molecular Formula

C30H46O3

Molecular Weight

454.7 g/mol

IUPAC Name

(2S)-6-methyl-2-[(5S,10S,13S,14S,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-5-enoic acid

InChI

InChI=1S/C30H46O3/c1-19(2)9-8-10-20(26(32)33)21-13-17-30(7)23-11-12-24-27(3,4)25(31)15-16-28(24,5)22(23)14-18-29(21,30)6/h9,20-21,24H,8,10-18H2,1-7H3,(H,32,33)/t20-,21+,24+,28+,29-,30+/m0/s1

InChI Key

XLPAINGDLCDYQV-DXXDIINSSA-N

Isomeric SMILES

CC(=CCC[C@@H]([C@H]1CC[C@]2([C@]1(CCC3=C2CC[C@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C)C(=O)O)C

SMILES

CC(=CCCC(C1CCC2(C1(CCC3=C2CCC4C3(CCC(=O)C4(C)C)C)C)C)C(=O)O)C

Canonical SMILES

CC(=CCCC(C1CCC2(C1(CCC3=C2CCC4C3(CCC(=O)C4(C)C)C)C)C)C(=O)O)C

synonyms

beta-elemonic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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